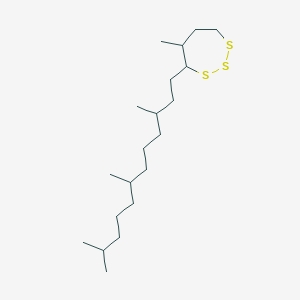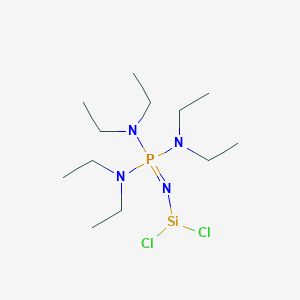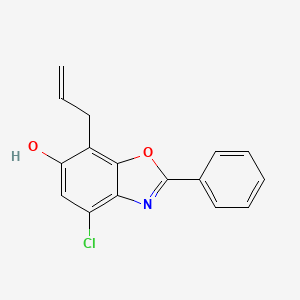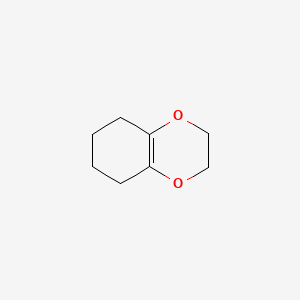
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
化学反応の分析
Types of Reactions
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane
Uniqueness
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
125617-58-5 |
|---|---|
分子式 |
C20H40S3 |
分子量 |
376.7 g/mol |
IUPAC名 |
5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane |
InChI |
InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3 |
InChIキー |
PQHDOVBWQWDMQL-UHFFFAOYSA-N |
正規SMILES |
CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)




![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
